2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide
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Overview
Description
2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide is a chemical compound with the molecular formula C11H12Cl2N2O2 and a molecular weight of 275.13 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide typically involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in dichloromethane. The mixture is stirred at room temperature overnight, and the solvent is then evaporated to yield the crude product. The solid product is recrystallized from ethanol to obtain colorless block crystals .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications, ensuring proper reaction conditions and purification steps to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although detailed reaction pathways are not extensively documented.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include dichloromethane, ethanol, and various oxidizing and reducing agents. Reaction conditions typically involve room temperature stirring and subsequent purification steps.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Detailed product analysis is necessary for each reaction type.
Scientific Research Applications
2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-defined, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide:
Other Chlorinated Amides: Compounds with similar chlorinated amide structures that may exhibit comparable chemical and biological properties.
Uniqueness
2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide is unique due to its specific molecular structure, which imparts distinct chemical reactivity and potential biological activities. Its dual chlorine substitution and carbamoyl group contribute to its unique properties and applications.
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-15(11(17)6-12)7-10(16)14-9-5-3-2-4-8(9)13/h2-5H,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDBVPVIEUGZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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